N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-16-6-5-9-18(12-16)24-27-23(17-7-3-2-4-8-17)25(28-24)32-14-22(29)26-19-10-11-20-21(13-19)31-15-30-20/h2-13H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMIMIBQVVEMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Key steps include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Imidazole Intermediate: This involves the condensation of aldehydes with amines and subsequent cyclization.
Coupling Reaction: The final step involves the reaction of the benzodioxole and imidazole intermediates with a suitable sulfanylacetamide reagent under controlled conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, potentially yielding reduced imidazole derivatives or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, thiols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzodioxole moiety and an imidazole derivative. This structural complexity contributes to its biological activity and potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 422.50 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of acetamides, including those similar to N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide, exhibit notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study on similar compounds highlighted their potential as effective agents against Mycobacterium tuberculosis, with specific derivatives showing significant inhibitory action on vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). A study involving structurally related compounds reported significant cytotoxicity against these cell lines, suggesting that the benzodioxole and imidazole components may play crucial roles in modulating cancer cell growth .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase and α-glucosidase. These enzymes are critical in various physiological processes, including neurotransmission and carbohydrate metabolism. The inhibition of acetylcholinesterase is particularly relevant for treating Alzheimer's disease, while α-glucosidase inhibitors are used in managing Type 2 diabetes mellitus .
Case Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of acetamide derivatives, compounds were synthesized and tested against Mycobacterium tuberculosis. The results showed that certain derivatives significantly inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MIC) established for the most active compounds. The findings suggest that modifications to the acetamide structure can enhance antitubercular efficacy .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of imidazole-containing acetamides. The study utilized various cancer cell lines to evaluate cytotoxic effects. Results indicated that specific modifications to the imidazole ring could lead to increased cytotoxicity against MCF-7 cells, emphasizing the importance of structural variations in enhancing therapeutic potential .
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and imidazole rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, while the sulfanyl group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Imidazole-Based Sulfanyl Acetamides
- Compound from : N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide differs in imidazole substituents (3,4-dimethoxyphenyl and 4-fluorophenyl vs. 3-methylphenyl and phenyl in the target compound).
- Compound 8e () : N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide replaces the imidazole with an oxadiazole ring and incorporates an indole group. The oxadiazole’s electron-withdrawing nature contrasts with imidazole’s aromaticity, altering electronic profiles .
Triazole and Thiadiazole Derivatives
- Compounds 38 and 39 () : Triazole-linked sulfanyl acetamides with fluorobenzyl groups exhibit antibacterial activity (MIC values: 8–32 µg/mL). The triazole’s smaller ring size and higher polarity compared to imidazole may reduce membrane permeability .
- Compound A-140 () : A thiadiazole derivative with a dioxothiazolidine group shows how sulfur-rich heterocycles can enhance metal chelation or enzyme inhibition .
Key Observations :
- The benzodioxol group in the target compound may improve pharmacokinetics over simpler aryl groups (e.g., phenyl in compounds).
- Imidazole derivatives generally exhibit broader bioactivity (e.g., enzyme inhibition, antimicrobial) compared to triazoles or oxadiazoles, likely due to aromaticity and hydrogen-bonding capacity.
Physicochemical Properties
- Melting Points: Target Compound: Not reported, but benzodioxol analogs (e.g., ) typically exhibit higher melting points (>150°C) due to rigid bicyclic structures . Oxadiazole derivatives (): Lower melting points (142–155°C) correlate with reduced crystallinity from flexible indole groups .
- Solubility : Fluorine or methoxy substituents () enhance aqueous solubility compared to methyl or phenyl groups .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and related case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzodioxole moiety and an imidazole ring, which are known to influence its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 364.45 g/mol.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Nitric Oxide Synthase Inhibition : Similar compounds have been identified as selective inhibitors of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory processes .
- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which may contribute to its therapeutic efficacy against oxidative stress-related conditions.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. For example, imidazole derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest.
Antimicrobial Effects
Research on related structures has demonstrated antimicrobial activity against a range of pathogens. The imidazole component is particularly noted for its broad-spectrum antimicrobial properties, suggesting that the compound could be effective in treating infections.
Study 1: Inhibition of iNOS
A study demonstrated that analogs of this compound exhibited significant inhibition of nitric oxide production in human A172 cell assays. This highlights the potential use of such compounds in treating inflammatory diseases .
Study 2: Anticancer Screening
In vitro tests showed that derivatives with similar structures to this compound were effective against pancreatic cancer cell lines, suggesting a promising avenue for further development in oncology .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Nitric Oxide Inhibition | 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy] | High potency against iNOS |
| Anticancer | Various imidazole derivatives | Cytotoxic effects on cancer cell lines |
| Antimicrobial | Imidazole compounds | Broad-spectrum antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide?
- Answer : The synthesis involves four critical steps:
Imidazole Ring Formation : Condensation of glyoxal, formaldehyde, and ammonia/amines under acidic conditions to form the 1H-imidazole core .
Sulfanyl Linkage Introduction : Coupling the imidazole intermediate with a thiol derivative (e.g., benzodioxol-5-ylthiol) using a base like triethylamine .
Acetamide Formation : Acylation with 3-methylphenylacetyl chloride to introduce the acetamide group .
Purification : Recrystallization from ethanol or chromatography to achieve >95% purity, validated via HPLC and NMR .
- Key Considerations : Optimize temperature (e.g., 150°C for condensation) and solvent polarity to minimize side reactions .
Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole substitution pattern) and functional group integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Infrared Spectroscopy (IR) : Identifies key bonds (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Q. What functional groups in this compound influence its reactivity and potential biological activity?
- Answer :
- Benzodioxole : Enhances metabolic stability and π-π stacking with biological targets .
- Imidazole Ring : Acts as a hydrogen bond donor/acceptor; substituents (3-methylphenyl, phenyl) modulate lipophilicity .
- Sulfanyl Bridge : Prone to oxidation (e.g., disulfide formation) but critical for thiol-mediated interactions .
- Acetamide Group : Stabilizes conformation and participates in hydrogen bonding with enzymes/receptors .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for imidazole cyclization .
- Machine Learning : Predict optimal solvent systems (e.g., DMF vs. THF) and catalyst efficiency (e.g., zeolite Y-H) using historical reaction datasets .
- In Silico Screening : Evaluate steric/electronic effects of substituents (e.g., 3-methylphenyl vs. 4-chlorophenyl) on reaction yields .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?
- Answer :
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH 7.4 vs. 6.8) .
- Metabolite Screening : Check for in situ degradation (e.g., sulfanyl oxidation) via LC-MS during bioassays .
- Structural Analog Comparison : Test derivatives lacking the benzodioxole or imidazole groups to isolate pharmacophoric contributions .
Q. What strategies improve yield and scalability in large-scale synthesis?
- Answer :
- Flow Chemistry : Continuous reactors reduce side reactions during imidazole condensation (residence time <2 hours) .
- Catalyst Recycling : Recover zeolite Y-H via filtration for reuse in acetamide acylation .
- Solvent Selection : Switch from ethanol (low boiling point) to 2-MeTHF for safer recrystallization at scale .
Q. How to establish structure-activity relationships (SAR) for this compound’s pharmacological potential?
- Answer :
- Analog Synthesis : Prepare derivatives with variations in:
- Benzodioxole substituents (e.g., methoxy vs. nitro groups) .
- Imidazole substitution (e.g., phenyl vs. pyridyl) .
- In Vitro Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to map inhibitory profiles .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2) to rationalize activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
